molecular formula C19H22O3S3 B2387188 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate CAS No. 301193-55-5

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2387188
CAS No.: 301193-55-5
M. Wt: 394.56
InChI Key: HYBWPCOLNPDNSW-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate is a chemical compound with the molecular formula C19H22O3S3 and a molecular weight of 394.571 g/mol This compound features a dithiolane ring attached to a phenyl group, which is further connected to a tert-butyl benzenesulfonate moiety

Future Directions

The reaction used to synthesize DTBP has proven efficient on multigram scales, which will be beneficial in 1,2-dithiolane applications . Future research may focus on further exploring the reactivity of 1,2-dithiolanes and their potential applications in various fields.

Preparation Methods

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with tert-butyl benzenesulfonate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or disulfides using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate can be compared with similar compounds such as:

    4-(1,3-Dithiolan-2-yl)phenyl 4-(2-methyl-2-propanyl)benzenesulfonate: Similar structure but with a different alkyl group on the benzenesulfonate moiety.

    Benzenesulfonic acid, 4-(1,1-dimethylethyl)-, 4-(1,3-dithiolan-2-yl)phenyl ester: Another compound with a similar core structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-tert-butylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3S3/c1-19(2,3)15-6-10-17(11-7-15)25(20,21)22-16-8-4-14(5-9-16)18-23-12-13-24-18/h4-11,18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBWPCOLNPDNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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